1-(9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a dimethoxyphenyl group through a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole structure can be synthesized through the cyclization of biphenylamine derivatives under acidic conditions.
Attachment of the Propanol Chain: The carbazole is then reacted with an appropriate alkylating agent to introduce the propanol chain.
Coupling with Dimethoxyphenyl Group: The final step involves the coupling of the carbazole-propanol intermediate with a dimethoxyphenylamine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Electrophilic substitution reactions often use reagents like HNO3 (nitric acid) for nitration or SO3 (sulfur trioxide) for sulfonation.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, altering their activity. The carbazole moiety can intercalate with DNA, potentially affecting gene expression.
Electronic Applications: In OLEDs, the compound can act as a hole-transport material, facilitating the movement of positive charges.
Comparison with Similar Compounds
Similar Compounds
1-(9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but lacks the dimethoxy groups.
1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol: Similar structure with different positioning of the methoxy groups.
Uniqueness
1-(9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol is unique due to the specific positioning of the dimethoxy groups, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in organic electronics.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2,5-dimethoxyanilino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-27-17-11-12-23(28-2)20(13-17)24-14-16(26)15-25-21-9-5-3-7-18(21)19-8-4-6-10-22(19)25/h3-13,16,24,26H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZHQUSIQSKTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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